1H-Pyrazole-1,4-diol
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Overview
Description
1H-Pyrazole-1,4-diol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and two hydroxyl groups. This compound is part of the broader class of pyrazoles, which are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Pyrazole-1,4-diol typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method includes the use of phenylhydrazine and 1,3-diketones under acidic conditions to form the pyrazole ring . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of transition-metal catalysts such as ruthenium or copper can facilitate the formation of pyrazole derivatives under mild conditions .
Chemical Reactions Analysis
1H-Pyrazole-1,4-diol undergoes various chemical reactions, including:
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1H-Pyrazole-1,4-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1,4-diol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and pain . The hydroxyl groups in the compound play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1H-Pyrazole-1,4-diol can be compared with other similar compounds such as:
1H-Pyrazole-3,5-diol: This compound has similar structural features but differs in the position of the hydroxyl groups, which can affect its chemical reactivity and biological activity.
1H-Pyrazole-4-carboxylic acid: This derivative contains a carboxyl group instead of hydroxyl groups, leading to different chemical properties and applications.
1H-Pyrazolo[3,4-b]pyridine: This bicyclic compound has a fused pyrazole and pyridine ring, offering unique biological activities and synthetic applications.
The uniqueness of this compound lies in its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological contexts .
Properties
Molecular Formula |
C3H4N2O2 |
---|---|
Molecular Weight |
100.08 g/mol |
IUPAC Name |
1-hydroxypyrazol-4-ol |
InChI |
InChI=1S/C3H4N2O2/c6-3-1-4-5(7)2-3/h1-2,6-7H |
InChI Key |
ZVLDHWCPHIZYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1O)O |
Origin of Product |
United States |
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